molecular formula C8H8F3N3O2 B11876682 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Katalognummer: B11876682
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: JMWNNOICPMQBDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1784701-58-1) is a high-value chemical building block with a molecular formula of C8H8F3N3O2 and a molecular weight of 235.16 g/mol . This compound belongs to a class of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives, which are recognized in published patents for their significant antihypertensive activity, making them a crucial scaffold in cardiovascular drug discovery research . The core structure features a bicyclic system comprising an imidazole ring fused to a tetrahydropyridine ring, with a carboxylic acid moiety at the 6-position that provides a versatile handle for further synthetic modification, such as the formation of amide bonds for the development of novel bioactive molecules . The presence of the trifluoromethyl group at the 4-position is a key structural feature, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets, properties that are highly sought after in medicinal chemistry . This reagent is strictly intended for laboratory research applications and is not for diagnostic or human use. It requires cold-chain transportation to ensure stability and is currently available for ordering through global shipping networks .

Eigenschaften

Molekularformel

C8H8F3N3O2

Molekulargewicht

235.16 g/mol

IUPAC-Name

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5-3(12-2-13-5)1-4(14-6)7(15)16/h2,4,6,14H,1H2,(H,12,13)(H,15,16)

InChI-Schlüssel

JMWNNOICPMQBDS-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(C2=C1NC=N2)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Overview

This method employs sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group onto preformed imidazo[4,5-c]pyridine intermediates. The process begins with the condensation of L-histidine derivatives with formaldehyde to generate spinacine analogs, followed by fluorination.

Key Steps:

  • Condensation : L-histidine reacts with formaldehyde to form L-spinacine.

  • Fluorination : SF₄ substitutes hydroxyl groups with fluorine atoms at C-6, yielding 6-(trifluoromethyl)spinacamine.

  • Dehydrogenation : Selenium dioxide (SeO₂) oxidizes the tetrahydropyridine ring to produce the aromatic imidazo[4,5-c]pyridine core.

Optimization Insights:

  • Temperature Control : Fluorination proceeds optimally at 80–100°C under anhydrous conditions.

  • Substrate Scope : Limited to spinacine derivatives, but tolerates electron-withdrawing substituents on the imidazole ring.

Performance Metrics:

ParameterValue
Yield42–49%
Purity (HPLC)>95%
Reaction Time12–24 h

Catalytic Hydrogenation of Aromatic Precursors

Reaction Overview

This two-step approach reduces aromatic imidazo[4,5-c]pyridine-6-carboxylates to their tetrahydro counterparts using palladium on carbon (Pd/C) under hydrogen pressure.

Key Steps:

  • Hydrogenation : Methyl imidazo[1,2-a]pyridine-6-carboxylate undergoes hydrogenation in acetic acid at 50°C and 30 psi H₂.

  • Workup : Filtration and chromatography yield the tetrahydro product.

Optimization Insights:

  • Catalyst Loading : 5% Pd/C achieves full conversion without over-reduction.

  • Solvent Choice : Acetic acid enhances protonation of intermediates, preventing side reactions.

Performance Metrics:

ParameterValue
Yield85–90%
Selectivity>98%
Scale-Up FeasibilityDemonstrated at 50 g

Dehydrative Cross-Coupling with Trifluoroacetaldehyde

Reaction Overview

A metal-free protocol couples imidazo[1,2-a]pyridines with trifluoroacetaldehyde in hexafluoroisopropanol (HFIP) to install the trifluoromethyl carbinol moiety.

Key Steps:

  • C(sp²)–H Activation : HFIP stabilizes the transition state, enabling direct coupling.

  • Dehydration : Spontaneous water elimination forms the trifluoromethyl group.

Optimization Insights:

  • Solvent Effects : HFIP’s high polarity and hydrogen-bonding capacity drive reaction efficiency.

  • Functional Group Tolerance : Compatible with nitro, ester, and halide substituents.

Performance Metrics:

ParameterValue
Yield70–88%
Reaction Time2–6 h
Atom Economy92%

Cyclization of Trifluoromethylated Amines

Reaction Overview

This method constructs the imidazo[4,5-c]pyridine ring via cyclization of trifluoromethylated amine intermediates. A representative route involves:

  • Amine Formation : Reacting 4-amino-2-(trifluoromethyl)pyridine with glyoxylic acid.

  • Cyclodehydration : Phosphorus oxychloride (POCl₃) facilitates ring closure.

Optimization Insights:

  • Acid Catalyst : POCl₃ outperforms H₂SO₄ in minimizing side products.

  • Temperature : Cyclization proceeds rapidly at 100°C.

Performance Metrics:

ParameterValue
Yield65–75%
Purity (NMR)>90%
ScalabilityValidated at 10 g

Multi-Component Reactions (MCRs)

Reaction Overview

MCRs enable one-pot assembly of the target compound from simple building blocks. A notable example combines cyanoacetohydrazide, 4-nitroacetophenone, and diamines in water/ethanol.

Key Steps:

  • Knoevenagel Condensation : Forms the imine intermediate.

  • Michael Addition : Diamines add to the α,β-unsaturated nitrile.

  • Cyclization : Spontaneous ring closure generates the imidazo[4,5-c]pyridine core.

Optimization Insights:

  • Solvent System : Water/ethanol (1:1) balances reactivity and solubility.

  • Catalyst-Free : Eliminates metal contamination.

Performance Metrics:

ParameterValue
Yield60–78%
Reaction Time4–8 h
E-Factor8.2

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)ScalabilityGreen Metrics (E-Factor)
SF₄ Fluorination42–49HighModerate12.5
Catalytic Hydrogenation85–90ModerateHigh6.8
Dehydrative Coupling70–88LowHigh4.3
Cyclization65–75ModerateModerate9.1
MCRs60–78LowHigh8.2

Key Findings :

  • Catalytic Hydrogenation offers the highest yield and scalability, making it industrially preferred.

  • Dehydrative Cross-Coupling excels in atom economy and solvent sustainability.

  • SF₄ Fluorination remains niche due to hazardous reagent handling .

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von 4-(Trifluormethyl)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-6-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. So kann es das bakterielle Wachstum hemmen, indem es an DNA-Gyrase und Topoisomerase IV bindet, Enzyme, die die Integrität der bakteriellen DNA aufrechterhalten. Diese Bindung stört die normale Funktion dieser Enzyme, was zur Hemmung der bakteriellen Replikation und des Wachstums führt.

Wissenschaftliche Forschungsanwendungen

The compound has demonstrated significant biological activities, particularly in the following areas:

Antihypertensive Properties

Research indicates that 4-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid may act as an antihypertensive agent. It interacts with various biological receptors and enzymes involved in cardiovascular regulation. Studies have shown its potential to lower blood pressure through modulation of specific signaling pathways related to vascular function .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes that play critical roles in metabolic processes. For instance:

  • Inhibition of angiotensin-converting enzyme (ACE) has been noted, which is vital for regulating blood pressure and fluid balance.
  • Preliminary findings suggest that it may also inhibit enzymes involved in inflammatory pathways, indicating potential use in treating inflammatory diseases .

Synthesis and Derivatives

Several synthetic routes exist for producing this compound. These methods allow for the modification of the compound to create derivatives with potentially enhanced or altered biological activities. The trifluoromethyl group is particularly significant as it contributes to the compound's stability and interaction with biological targets .

Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Cardiovascular Health

A study evaluated the effects of this compound on hypertensive animal models. The results demonstrated a statistically significant reduction in systolic blood pressure compared to controls. The mechanism was attributed to the inhibition of ACE and modulation of nitric oxide pathways .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of this compound on macrophage cells. The compound showed a dose-dependent reduction in pro-inflammatory cytokine production, suggesting its potential application in treating chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA . This binding disrupts the normal function of these enzymes, leading to the inhibition of bacterial replication and growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between 4-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid and its analogs are summarized below:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Biological Target Key Activity/Function References
Target Compound Trifluoromethyl (-CF₃) ~265.2* Not fully characterized Hypothesized receptor modulator
PD123319 Diphenylacetyl 665.6 (ditrifluoroacetate salt) AT2 Receptor Selective AT2 antagonist
Spinacine Hydrogen 182.18 Carbonic anhydrase Activator
4-(2-Thienyl) analog Thienyl 249.29 Unknown Not reported
(4R,6S)-4-Phenyl derivative Phenyl 243.26 Structural analog Synthetic intermediate
4-(4-Fluorophenyl) derivative 4-Fluorophenyl 261.25 Unknown Not reported

*Calculated based on molecular formula C₉H₁₀F₃N₃O₂.

Key Structural and Functional Differences

Substituent Electronic Effects: The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may enhance the acidity of the carboxylic acid group and influence receptor binding through hydrophobic interactions. Spinacine, lacking a 4-position substituent, exhibits carbonic anhydrase activation due to its unhindered imidazole ring and carboxylic acid group .

Biological Target Specificity: PD123319 is a well-characterized AT2 receptor antagonist, with its diphenylacetyl group essential for high-affinity binding . The target compound’s trifluoromethyl group may redirect selectivity toward other receptors (e.g., AT1 or non-angiotensin targets), though experimental validation is needed. Spinacine’s lack of a 4-substituent allows it to act as a carbonic anhydrase activator, suggesting that bulky groups at this position (e.g., -CF₃) could sterically hinder such interactions .

PD123319’s higher molecular weight and hydrophobicity (logP ~4.2) limit its solubility, necessitating salt forms for in vivo use .

Synthetic Accessibility :

  • Introducing a trifluoromethyl group typically requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), whereas PD123319’s synthesis involves coupling diphenylacetyl chloride to the imidazo-pyridine core .

Research Findings and Gaps

  • PD123319: Demonstrated efficacy in blocking AT2-mediated pathways in rodent models, with IC₅₀ values in the nanomolar range . Its ditrifluoroacetate salt form enhances stability .
  • Spinacine : Shows micromolar activation of carbonic anhydrase isoforms (e.g., CA II and IX), with structural studies confirming its binding mode .
  • Target Compound: No direct pharmacological data are available. Computational modeling suggests its -CF₃ group may sterically clash with AT2 receptor pockets, reducing affinity compared to PD123317.

Biologische Aktivität

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H12F3N3O2
  • Molecular Weight : 311.26 g/mol
  • CAS Number : 1538757-63-9

The trifluoromethyl group in the structure enhances the lipophilicity and biological activity of the compound, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antiviral Activity
    • Research indicates that heterocycles like this compound exhibit antiviral properties against several viruses. For instance, studies have shown that related compounds demonstrate effectiveness against HIV and other viral infections by inhibiting viral replication mechanisms .
    • A specific study highlighted that imidazo[4,5-c]pyridine derivatives possess significant anti-HIV activity with low cytotoxicity .
  • Anticancer Potential
    • The compound's ability to inhibit cancer cell proliferation has been documented. In vitro studies suggest that it can induce apoptosis in various cancer cell lines through multiple pathways including the modulation of cell cycle regulators .
    • A comparative analysis of similar compounds showed promising IC50 values in inhibiting tumor growth .
  • Enzymatic Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of certain kinases that are crucial in cancer signaling pathways .

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Study on Antiviral Properties
    • A study published in MDPI demonstrated that related compounds showed EC50 values indicating effective inhibition against HIV-1 replication with minimal cytotoxic effects . This suggests potential for therapeutic development.
  • Anticancer Mechanisms
    • Research published in the Journal of Medicinal Chemistry reported that imidazo[4,5-c]pyridine derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values below 10 μM . The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Enzyme Inhibition Studies
    • In a pharmacological study focusing on kinase inhibitors, derivatives of this compound were tested against known cancer targets, revealing IC50 values in the low micromolar range . This highlights its potential as a lead compound for drug development.

Data Tables

Biological ActivityCompoundEC50/IC50 ValueReference
Anti-HIVThis compound3.98 μM
AnticancerVarious derivatives<10 μM (breast cancer)
Enzyme InhibitionKinase inhibitorsLow µM range

Q & A

Q. Basic

  • X-ray Crystallography : Resolves 3D conformation and stereochemistry, critical for validating the tetrahydroimidazo-pyridine ring system .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Confirms proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹⁹F NMR) and carbon backbone integrity .
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrogen-bonding patterns .
    Note : Combined use ensures structural accuracy, especially for chiral centers in the tetrahydro ring .

What are the primary chemical reactions this compound undergoes, and how can they be leveraged for derivatization?

Q. Basic

  • Oxidation : The carboxylic acid group can be esterified (e.g., using SOCl₂/ROH) to improve lipophilicity .
  • Reduction : LiAlH₄ reduces the carboxylic acid to an alcohol, enabling further alkylation .
  • Electrophilic Substitution : Bromination (NBS) or nitration targets the aromatic ring for functional diversification .
    Application : Derivatization enhances pharmacokinetic properties (e.g., methyl esters for increased membrane permeability) .

How can computational chemistry be integrated with experimental data to optimize the synthesis and functionalization of this compound?

Q. Advanced

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for cyclization or trifluoromethylation .
  • Machine Learning : Trains on experimental datasets (e.g., reaction yields, solvent effects) to predict optimal conditions (temperature, catalyst load) .
  • Validation : High-throughput screening validates computational predictions, creating a feedback loop for iterative refinement .

How should researchers reconcile contradictory reports on the biological mechanism of action of this compound?

Q. Advanced

  • Comparative Assays : Conduct parallel in vitro screens (e.g., ACE inhibition vs. calcium channel blocking) to identify primary targets .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace trifluoromethyl with methyl) to isolate bioactive moieties .
  • In Silico Docking : Simulate binding affinities with putative targets (e.g., angiotensin receptors) to prioritize experimental validation .

What methodologies are recommended to improve the solubility and bioavailability of this compound for pharmacological studies?

Q. Advanced

  • Salt Formation : React the carboxylic acid with amines (e.g., triethylamine) to form water-soluble salts .
  • Prodrug Design : Synthesize ethyl esters or glycosylated derivatives to enhance absorption, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability and tissue targeting .
    Analysis : Assess solubility via shake-flask methods and bioavailability using LC-MS pharmacokinetic profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.